molecular formula C8H9N3O B1283461 1-Azido-4-ethoxybenzene CAS No. 98488-09-6

1-Azido-4-ethoxybenzene

Cat. No. B1283461
CAS RN: 98488-09-6
M. Wt: 163.18 g/mol
InChI Key: SGDQVLYEAQRXDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of azido-substituted benzenes and their derivatives can involve various methods, including olefination reactions, Heck reactions, and reductive coupling. For instance, a series of C2-symmetrical aza-analogous 1,4-distyrylbenzenes were synthesized using PO-activated olefinations or Heck reactions, with different substituents on the benzene ring . Another method described is the cathodic reduction of a nitro compound to produce an amino compound, which can then be diazotized and coupled with azo components to create azo dyes . Additionally, methylation of azolyl derivatives of dihydroxybenzene has been used to prepare new compounds characterized by various spectroscopic techniques .

Molecular Structure Analysis

The molecular structure of azido-substituted benzenes and related compounds can be characterized using spectroscopic methods such as NMR, IR, and mass spectrometry. For example, the methylation of azolyl derivatives of dihydroxybenzene resulted in compounds whose structures were elucidated using these techniques . The crystal structure of certain azoxybenzenes has also been determined using single-crystal X-ray diffraction, providing insight into the molecular packing and phase behavior of these materials .

Chemical Reactions Analysis

Azido and related azo and azoxy compounds can undergo various chemical reactions

Scientific Research Applications

1. Chemical Properties and Decomposition

1-Azido-4-ethoxybenzene, a derivative of aromatic azides, exhibits specific properties in chemical reactions. For instance, L'abbé et al. (1994) studied the thermal decomposition rates of azidobenzene derivatives, highlighting their electrostatic stabilization in charge-separated transition states. This research provides insight into the reactivity and stability of 1-Azido-4-ethoxybenzene under thermal conditions (L'abbé, Dyall, Meersman, & Dehaen, 1994).

2. Applications in Polymer Synthesis

1-Azido-4-ethoxybenzene can be utilized in the synthesis of specialized polymers. For example, Moustafid et al. (1991) described the electrosynthesis of polymers using derivatives of 1-methoxy-4-ethoxybenzene, demonstrating the compound's role in creating soluble, structurally unique polymers with potential applications in materials science (Moustafid, Aeiyach, Aaron, Mir-Hedayatullah, & Lacaze, 1991).

3. Synthesis of Novel Organic Compounds

Research by Pokhodylo and Obushak (2022) illustrated the use of 1-azido-4-ethoxybenzene in synthesizing new organic compounds, specifically 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid. This compound's synthesis demonstrates the versatility of 1-azido-4-ethoxybenzene in creating new molecules with potential pharmaceutical and chemical applications (Pokhodylo & Obushak, 2022).

Future Directions

Azides, including 1-Azido-4-ethoxybenzene, have potential applications in various fields, including the synthesis of heterocycles . Future research may focus on exploring these applications further and developing new synthetic methods involving azides .

properties

IUPAC Name

1-azido-4-ethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-2-12-8-5-3-7(4-6-8)10-11-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDQVLYEAQRXDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70570548
Record name 1-Azido-4-ethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azido-4-ethoxybenzene

CAS RN

98488-09-6
Record name 1-Azido-4-ethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-azido-4-ethoxybenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Azido-4-ethoxybenzene
Reactant of Route 2
Reactant of Route 2
1-Azido-4-ethoxybenzene
Reactant of Route 3
Reactant of Route 3
1-Azido-4-ethoxybenzene
Reactant of Route 4
1-Azido-4-ethoxybenzene
Reactant of Route 5
Reactant of Route 5
1-Azido-4-ethoxybenzene
Reactant of Route 6
1-Azido-4-ethoxybenzene

Citations

For This Compound
3
Citations
NT Pokhodylo, MD Obushak - Molbank, 2022 - mdpi.com
… The 1-azido-4-ethoxybenzene was chosen as a starting reagent in a two-step synthesis, which reacted with the ethyl 4,4-diethoxy-3-oxobutanoate under base catalysis to form ethyl 5-(…
Number of citations: 3 www.mdpi.com
Y Chen, ZJ Zhuo, DM Cui, C Zhang - Journal of Organometallic Chemistry, 2014 - Elsevier
Aryl azides were synthesized using heterogeneous porous Cu (0) catalyst via a coupling reaction of aryl iodides with sodium azide under mild conditions. Under the same conditions, …
Number of citations: 43 www.sciencedirect.com
HU MINGYU - 2011 - core.ac.uk
CHEMICAL BIOLOGY OF METALLOPROTEASES AND CYSTEINE PROTEASES HU MINGYU NATIONAL UNIVERSITY OF SINGAPORE 2012 Page 1 CHEMICAL BIOLOGY OF …
Number of citations: 2 core.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.